

Application Note: In Vitro Bioactivity of Voxzogo® (vosoritide) on Chondrocyte Cell Lines

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Compound of Interest

Compound Name: Voxzogo

Cat. No.: B10775475

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Introduction

Achondroplasia is the most common form of genetic skeletal dysplasia leading to disproportionate short stature.[1][2][3] It is caused by a gain-of-function mutation in the Fibroblast Growth Factor Receptor 3 (FGFR3) gene.[1][2][4] This mutation leads to the constitutive activation of the FGFR3 receptor in chondrocytes, the cells responsible for cartilage formation and bone growth.[5] The overactive FGFR3 signaling pathway impairs chondrocyte proliferation and differentiation within the growth plates, resulting in impaired endochondral bone growth.[1][2][5][6]

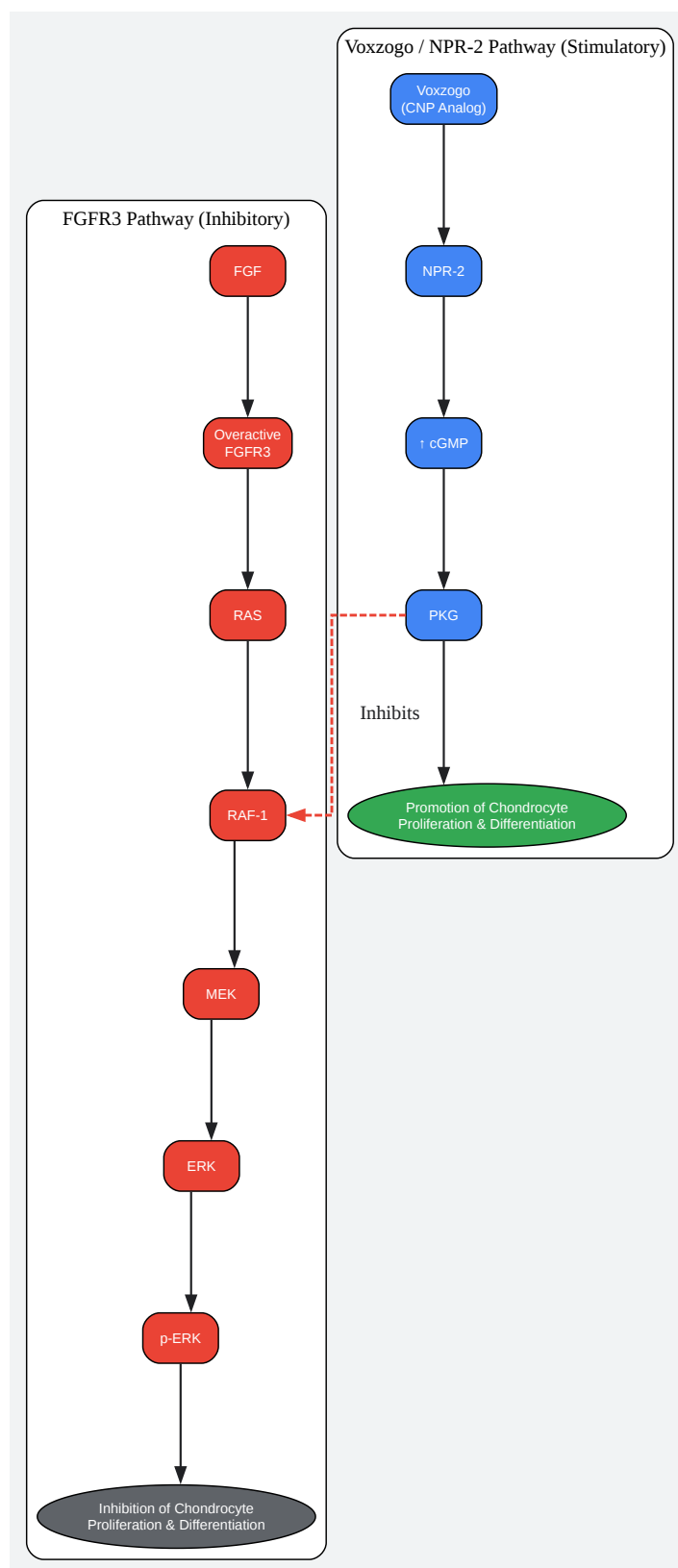
Voxzogo® (vosoritide) is a C-type natriuretic peptide (CNP) analog developed as a targeted therapy for achondroplasia.[1][4][6][7] **Voxzogo** functions by binding to the Natriuretic Peptide Receptor-B (NPR-B, also known as NPR2) on the surface of chondrocytes.[1][4][8] This binding activates intracellular guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP).[1][8][9] The elevated cGMP levels antagonize the downstream signaling of the overactive FGFR3 pathway, primarily by inhibiting the Mitogen-Activated Protein Kinase (MAPK) pathway at the level of RAF-1.[4][5][7] By restoring balance to these signaling pathways, **Voxzogo** promotes the proliferation and differentiation of chondrocytes, thereby supporting endochondral bone growth.[1][6][7]

Principle of the Assay

The bioactivity of **Voxzogo** can be determined in vitro by quantifying its effects on key cellular and molecular processes in a chondrogenic cell line, such as the mouse-derived ATDC5 cell line.^[10] This application note describes three key assays to measure the biological activity of **Voxzogo**:

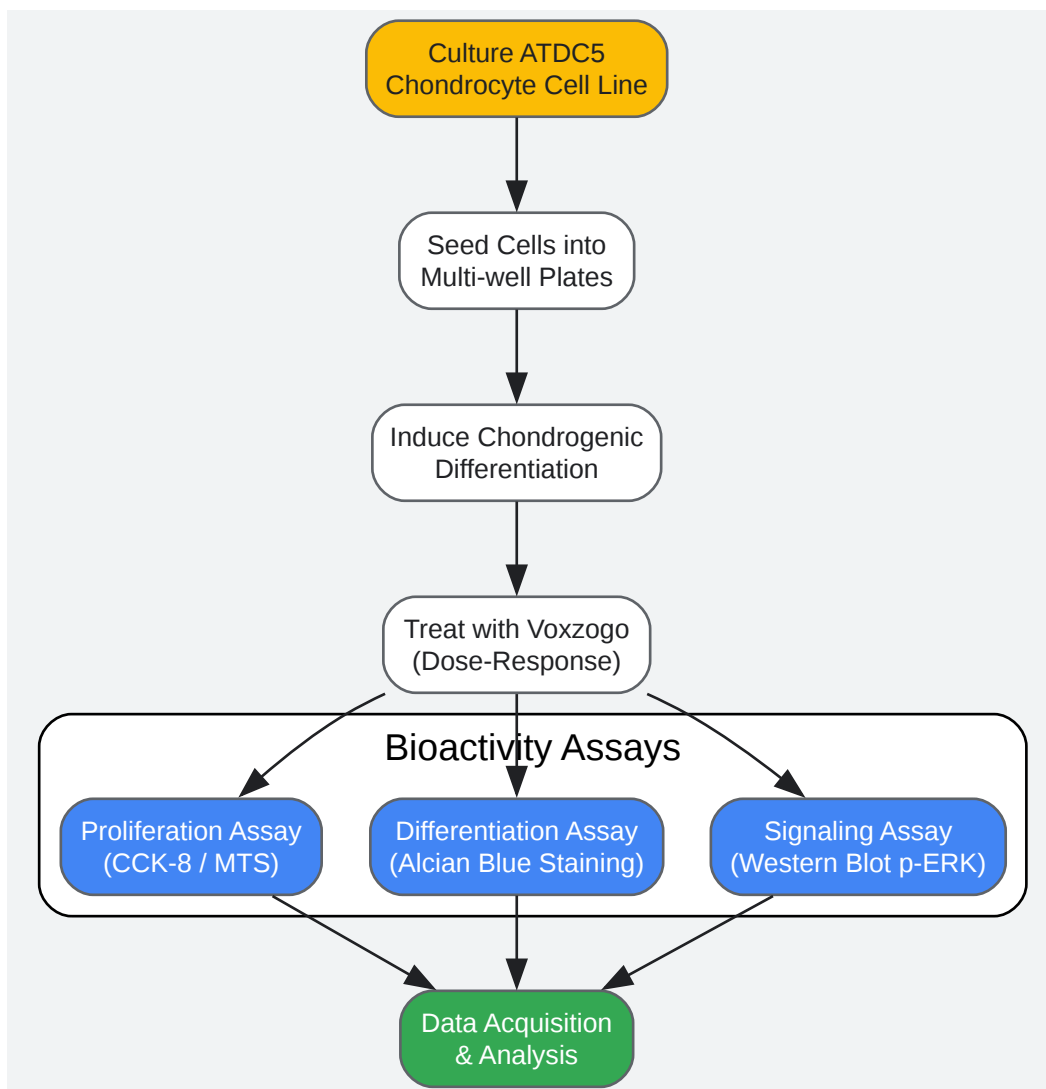
- Chondrocyte Proliferation Assay: Measures the dose-dependent increase in cell viability and proliferation in response to **Voxzogo** treatment.
- Chondrocyte Differentiation Assay: Quantifies the synthesis of sulfated glycosaminoglycans (GAGs), a hallmark of chondrocyte extracellular matrix production, using Alcian Blue staining.^{[11][12]}
- Signaling Pathway Modulation Assay: Assesses the direct molecular mechanism by measuring the reduction of phosphorylated Extracellular signal-Regulated Kinase (p-ERK), a key downstream component of the FGFR3-MAPK pathway, via Western Blot.^{[5][7]}

Signaling Pathway and Experimental Workflow



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Caption: **Voxzogo**/NPR-2 pathway antagonizes overactive FGFR3 signaling.



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Caption: High-level workflow for assessing **Voxzogo** bioactivity in vitro.

Materials and Reagents

- Cells: ATDC5 mouse chondrogenic cell line
- **Voxzogo** (vosoritide): Lyophilized powder
- Media & Buffers:
 - DMEM/F-12 Medium

- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin Solution (100x)
- Trypsin-EDTA (0.25%)
- Phosphate-Buffered Saline (PBS), sterile
- Sterile, nuclease-free water
- Chondrogenic Differentiation:
 - Insulin-Transferrin-Selenium (ITS) supplement (100x)
- Proliferation Assay:
 - Cell Counting Kit-8 (CCK-8) or MTS reagent
- Alcian Blue Staining:
 - 4% Paraformaldehyde (PFA) in PBS
 - Alcian Blue 8GX
 - Glacial Acetic Acid
 - Guanidine-HCl
- Western Blot:
 - RIPA Lysis and Extraction Buffer
 - Protease and Phosphatase Inhibitor Cocktails
 - BCA Protein Assay Kit
 - Laemmli Sample Buffer
 - Primary Antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-ERK1/2

- Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG
- ECL Western Blotting Substrate
- Equipment:
 - Humidified incubator (37°C, 5% CO₂)
 - Laminar flow hood
 - Inverted microscope
 - Microplate reader (450 nm and 620 nm capability)
 - Western blot equipment (electrophoresis and transfer systems, imaging system)
 - Multi-well culture plates (96-well, 24-well, 6-well)

Experimental Protocols

Protocol 1: Cell Culture and Maintenance

- Culture ATDC5 cells in DMEM/F-12 supplemented with 5% FBS and 1% Penicillin-Streptomycin.[\[10\]](#)[\[13\]](#)
- Maintain cultures in a humidified incubator at 37°C with 5% CO₂.
- Passage cells at 80-90% confluency using Trypsin-EDTA. Resuspend cells in fresh culture medium and re-seed at a ratio of 1:5 to 1:10.

Protocol 2: Chondrogenic Differentiation and Voxzogo Treatment

- Preparation: Reconstitute lyophilized **Voxzogo** in sterile water to create a 1 mg/mL stock solution. Aliquot and store at -80°C. Prepare fresh serial dilutions in differentiation medium for each experiment.
- Seeding: Seed ATDC5 cells into appropriate multi-well plates at a density of 6×10^3 cells/cm². Allow cells to adhere for 24 hours.

- Differentiation: After 24 hours, replace the growth medium with differentiation medium (DMEM/F-12, 1% Penicillin-Streptomycin, and 1x ITS supplement).
- Treatment: Add varying concentrations of **Voxzogo** (e.g., 0, 0.1, 1, 10, 100, 1000 nM) to the differentiation medium. Culture the cells for the duration specified in each assay protocol.

Protocol 3: Proliferation Assay (CCK-8)

- Seed cells in a 96-well plate and treat as described in Protocol 2.
- Culture for 72 hours.
- Add 10 μ L of CCK-8 reagent to each well and incubate for 2-4 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate cell proliferation relative to the untreated control (0 nM **Voxzogo**).

Protocol 4: Differentiation Assay (Alcian Blue Staining)

- Seed cells in a 24-well plate and treat as described in Protocol 2. Culture for 14 days, replacing the medium with fresh **Voxzogo** every 2-3 days.
- Fixation: Gently wash wells twice with PBS. Fix the cells with 4% PFA for 20 minutes at room temperature.
- Staining: Wash wells three times with deionized water. Add 0.5 mL of 1% Alcian Blue solution (in 3% acetic acid, pH 2.5) to each well.[\[11\]](#) Incubate for 30 minutes.[\[14\]](#)[\[15\]](#)
- Washing: Aspirate the staining solution and wash the wells repeatedly with deionized water until the wash water is clear.
- Quantification: Add 0.5 mL of 6M Guanidine-HCl to each well and incubate for 6 hours at room temperature on a shaker to extract the dye.
- Transfer 100 μ L of the extracted dye to a 96-well plate and measure the absorbance at 620 nm.

Protocol 5: Western Blot for p-ERK/ERK Analysis

- Seed cells in a 6-well plate and grow to 80% confluency.
- Serum-starve the cells for 4-6 hours in basal medium (DMEM/F-12 only).
- Pre-treat cells with varying concentrations of **Voxzogo** for 30 minutes.
- Stimulate the FGFR3 pathway by adding a known agonist (e.g., FGF2) for 15 minutes.
- Lysis: Immediately place plates on ice, wash with ice-cold PBS, and add 100 μ L of ice-cold RIPA buffer with protease/phosphatase inhibitors. Scrape cells and collect the lysate.
- Quantification: Determine protein concentration using a BCA assay.
- Electrophoresis & Transfer: Denature 20 μ g of protein per sample in Laemmli buffer. Separate proteins on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
- Immunoblotting: Block the membrane for 1 hour. Incubate with primary antibodies against p-ERK (1:1000) and total ERK (1:1000) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour.
- Detection: Apply ECL substrate and visualize bands using a chemiluminescence imaging system. Quantify band intensity using densitometry software and present data as the ratio of p-ERK to total ERK.

Data Presentation and Analysis

All quantitative data should be presented as the mean \pm standard deviation (SD) from at least three independent experiments.

Table 1: Effect of **Voxzogo** on ATDC5 Chondrocyte Proliferation

Voxzogo Conc. (nM)	Mean Absorbance (OD 450nm)	Std. Deviation	% Proliferation vs. Control
0 (Control)	0.85	0.07	100%
0.1	0.92	0.08	108%
1	1.05	0.09	124%
10	1.28	0.11	151%
100	1.45	0.13	171%

| 1000 | 1.48 | 0.12 | 174% |

Table 2: Effect of **Voxzogo** on ATDC5 Extracellular Matrix Production (Alcian Blue)

Voxzogo Conc. (nM)	Mean Absorbance (OD 620nm)	Std. Deviation	% GAG Production vs. Control
0 (Control)	0.22	0.03	100%
0.1	0.25	0.03	114%
1	0.31	0.04	141%
10	0.45	0.05	205%
100	0.58	0.06	264%

| 1000 | 0.60 | 0.07 | 273% |

Table 3: Effect of **Voxzogo** on FGF-Stimulated ERK Phosphorylation

Voxzogo Conc. (nM)	p-ERK / Total ERK Ratio	Std. Deviation	% Inhibition of p-ERK
0 (Control)	1.00	0.09	0%
0.1	0.85	0.08	15%
1	0.62	0.07	38%
10	0.33	0.05	67%
100	0.15	0.03	85%

| 1000 | 0.12 | 0.03 | 88% |

Note: The data presented in the tables are for illustrative purposes only and do not represent actual experimental results.

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